molecular formula C21H13N3O4 B14463336 Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- CAS No. 71858-16-7

Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl-

Cat. No.: B14463336
CAS No.: 71858-16-7
M. Wt: 371.3 g/mol
InChI Key: KPWCDOXDTCAARC-UHFFFAOYSA-N
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Description

Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of nitro groups at the 6 and 4 positions, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- can be achieved through various synthetic routes. One common method involves the one-pot, three-component condensation of aryl glyoxal monohydrates, 4-hydroxyquinolin-2(1H)-one, and 3-nitroaniline using sodium alginate as a biopolymeric catalyst. This reaction is carried out in a water/ethanol (1:1) mixture under mild conditions, resulting in good-to-excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of green solvents and biodegradable catalysts like sodium alginate is preferred to minimize environmental impact and ensure economic viability .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of amino-substituted quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity and ability to form complexes with biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Quinoline, 6-nitro-2,4-diphenyl-: Similar structure but lacks the 4-nitrophenyl group.

    Quinoline, 6-nitro-2-(4-methylphenyl)-4-phenyl-: Similar structure but has a methyl group instead of a nitro group at the 4-position.

Uniqueness

Quinoline, 6-nitro-2-(4-nitrophenyl)-4-phenyl- is unique due to the presence of two nitro groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other quinoline derivatives .

Properties

CAS No.

71858-16-7

Molecular Formula

C21H13N3O4

Molecular Weight

371.3 g/mol

IUPAC Name

6-nitro-2-(4-nitrophenyl)-4-phenylquinoline

InChI

InChI=1S/C21H13N3O4/c25-23(26)16-8-6-15(7-9-16)21-13-18(14-4-2-1-3-5-14)19-12-17(24(27)28)10-11-20(19)22-21/h1-13H

InChI Key

KPWCDOXDTCAARC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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